Methyl bromomethanesulfonate
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Overview
Description
Methyl bromomethanesulfonate is an organosulfur compound with the molecular formula C₂H₅BrO₃S. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as a methylating agent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bromomethanesulfonate can be synthesized through the reaction of methanesulfonic acid with bromomethane. The reaction typically occurs under acidic conditions and involves the substitution of a hydroxyl group with a bromine atom. The general reaction is as follows:
CH3SO3H+CH3Br→CH3SO3CH2Br+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also include purification steps such as distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl bromomethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles to form new compounds.
Elimination Reactions: It can undergo elimination to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Conditions: Reactions typically occur under mild to moderate temperatures, often in the presence of a base to neutralize the acidic by-products.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would produce a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
Methyl bromomethanesulfonate is used in various scientific research applications, including:
Chemistry: As a methylating agent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: Potential use in drug development as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl bromomethanesulfonate involves its ability to act as an alkylating agent. It transfers a methyl group to nucleophilic sites on molecules, such as DNA, proteins, and other cellular components. This alkylation can lead to changes in the structure and function of these molecules, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl methanesulfonate
- Ethyl methanesulfonate
- 2-Bromoethanesulfonate
Uniqueness
Methyl bromomethanesulfonate is unique due to its specific reactivity and the types of products it forms. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in its ability to selectively methylate specific sites on target molecules.
Properties
CAS No. |
61801-27-2 |
---|---|
Molecular Formula |
C2H5BrO3S |
Molecular Weight |
189.03 g/mol |
IUPAC Name |
methyl bromomethanesulfonate |
InChI |
InChI=1S/C2H5BrO3S/c1-6-7(4,5)2-3/h2H2,1H3 |
InChI Key |
OTSICNOGIOWWKI-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)CBr |
Origin of Product |
United States |
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